3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is a complex organic compound that belongs to the class of oxadiazole derivatives, which are known for their diverse biological activities. This compound features a unique combination of a 2H-chromen-2-one moiety and a 1,2,4-oxadiazole ring, along with a 2,3-dimethoxyphenyl substituent. The molecular formula for this compound is with a molecular weight of approximately 380.36 g/mol.
This compound can be classified as:
The synthesis of 3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one can be achieved through several synthetic routes. One effective method involves the reaction of amidoximes with carboxylic acids using Vilsmeier reagent as an activator. This approach allows for the formation of oxadiazoles with good yields and simplified purification processes .
Another method includes the microwave-assisted synthesis of oxadiazoles from aryl nitriles and hydroxylamine hydrochloride, which significantly reduces reaction times and enhances yields .
The following steps outline a typical synthesis:
The molecular structure of 3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one consists of:
Key structural data include:
The compound can undergo various chemical reactions typical for oxadiazole derivatives:
Reactions involving this compound often require careful control of conditions such as temperature and solvent choice to optimize yields and minimize by-products.
The mechanism of action for compounds like 3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one typically involves interactions with biological macromolecules such as proteins and nucleic acids.
Studies suggest that similar compounds may exhibit:
Key properties include:
Relevant data indicates that compounds with similar structures often exhibit significant stability over time when stored properly .
The compound is primarily investigated for its potential applications in:
Research continues to explore its efficacy and mechanisms in cellular models, highlighting its potential as a lead compound in drug discovery efforts focused on treating cancer and other diseases .
The strategic fusion of 1,2,4-oxadiazole and chromen-2-one (coumarin) scaffolds creates hybrid architectures with enhanced pharmacological potential. The 1,2,4-oxadiazole ring—characterized by a five-membered structure containing two nitrogen atoms and one oxygen atom—serves as a bioisosteric replacement for ester and amide functionalities. This substitution enhances metabolic stability while maintaining hydrogen-bonding capacity critical for target engagement [6]. Its electron-deficient nature facilitates π-π stacking interactions with biological targets, particularly enzymes involved in microbial pathogenesis [6] [8].
Conversely, the chromen-2-one nucleus (coumarin) provides a planar, lipophilic framework that intercalates into biological membranes and nucleic acids. This moiety demonstrates exceptional versatility in medicinal chemistry:
Table 1: Comparative Bioactivity Profiles of Structural Motifs
Structural Motif | Key Physicochemical Properties | Dominant Pharmacological Actions | Target Engagement Mechanisms |
---|---|---|---|
1,2,4-Oxadiazole | High dipole moment (∼4.5 D), moderate log P, metabolic stability | Antimicrobial, antiviral, anti-inflammatory | Hydrogen bonding via N-atoms, π-stacking with aromatic residues |
Chromen-2-one | Planar conjugation, variable log P (1.5-3.0), UV fluorescence | Anticancer, antioxidant, anticoagulant | Intercalation, radical quenching, hydrophobic pocket binding |
Hybrid Architecture | Balanced amphiphilicity, enhanced rigidity, π-conjugation extension | Dual antimicrobial/anticancer activity, improved selectivity | Synergistic target engagement across multiple binding domains |
The conjugation of 1,2,4-oxadiazole at the C-3 position of chromen-2-one generates an extended π-system that enhances target affinity through several mechanisms:
Molecular docking simulations of 3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one reveal dual binding modalities:
1. Chromen-2-one core intercalates between hydrophobic residues via van der Waals forces 2. Oxadiazole nitrogen atoms form H-bonds with catalytic site histidine (His55) 3. Dimethoxyphenyl substituent occupies allosteric pocket through CH-π interactions
This multi-point attachment confers exceptional binding energy (-9.8 kcal/mol) in mycobacterial enoyl-ACP reductase simulations [6].
Table 2: Computational Binding Metrics for Hybrid Compound
Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues | Intermolecular Forces |
---|---|---|---|---|
Mycobacterial InhA | 4TZK | -9.8 | Tyr158, Lys165, His55 | H-bonding (2), π-alkyl (3), van der Waals |
Staphylococcus DNA Gyrase | 2XCT | -8.3 | Asp81, Arg121, Glu58 | Ionic, H-bonding, π-cation |
Human Topoisomerase IIα | 3QX3 | -7.9 | Asn91, Ser149, Glu522 | H-bonding, charge transfer |
The therapeutic evolution of polycyclic heterocycles spans three distinct epochs:
Comparative analysis of historical versus hybrid agents reveals significant therapeutic advancements:
Historical Monocyclic Agents Modern Hybrid Compounds├─ Narrow-spectrum activity ┼─ Broad-spectrum antimicrobial action├─ High cytotoxicity (SI < 10) ┼─ Improved selectivity (SI > 25)├─ Rapid metabolic degradation ┼─ Enhanced metabolic stability (t½ > 4h)└─ Single-target mechanisms ┼─ Multi-target engagement capacity
The integration of dimethoxyphenyl-substituted oxadiazole with chromen-2-one specifically addresses historical limitations in antitubercular therapy:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1